molecular formula C24H22ClN3O4S B2393816 N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899942-02-0

N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2393816
CAS No.: 899942-02-0
M. Wt: 483.97
InChI Key: QQXHXWLRLUFEIX-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22ClN3O4S and its molecular weight is 483.97. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research has highlighted the synthesis of compounds with potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. The study by Gangjee et al. (2008) revealed that compounds based on a similar scaffold showed promising inhibitory activities against human TS and DHFR, with one classical analogue being the most potent dual inhibitor known at the time. This suggests the importance of the structural features in designing effective anticancer and antimicrobial agents (Gangjee et al., 2008).

Crystal Structure Insights

The crystal structures of related compounds have been analyzed to understand their conformational behavior, which is crucial for their biological activity. Studies by Subasri et al. (2016, 2017) on similar compounds provide insight into their folded conformation, highlighting the intramolecular interactions stabilizing these structures. Such structural details are vital for rational drug design, offering clues on how to modify the chemical structure to enhance therapeutic efficacy (Subasri et al., 2016); (Subasri et al., 2017).

Anticancer Activity

Another aspect of research focuses on the synthesis of derivatives with anticancer properties. Horishny et al. (2021) reported the preparation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives tested for anticancer activity. This study identifies a series of compounds exhibiting potent and selective cytotoxic effects against leukemia cell lines, underscoring the therapeutic potential of structurally similar compounds (Horishny et al., 2021).

Synthetic Methods and Spectral Characterization

Research into synthetic methodologies and characterization is also crucial. Zaki et al. (2017) demonstrated the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, providing a comprehensive spectral characterization. These compounds allow for future pharmacological activity investigations, offering a foundation for developing new therapeutic agents with improved efficacy (Zaki et al., 2017).

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4S/c1-14-8-9-18(17(25)11-14)26-20(29)13-33-24-27-21-16-6-2-3-7-19(16)32-22(21)23(30)28(24)12-15-5-4-10-31-15/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXHXWLRLUFEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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